molecular formula C17H16N4O3S B2469341 (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone CAS No. 852135-26-3

(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2469341
CAS No.: 852135-26-3
M. Wt: 356.4
InChI Key: NGHJRGRHMMRHCB-UHFFFAOYSA-N
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Description

This compound, identified as C540-0341 in screening databases , is an imidazo[2,1-b]thiazole derivative with a pyrrolidine-1-yl methanone group at position 2 and a 3-nitrophenyl substituent at position 4. Its molecular formula is C₂₀H₂₀N₄O₅S, with a molecular weight of 428.47 g/mol . The nitro group at the phenyl ring and the pyrrolidine moiety contribute to its unique electronic and steric properties, which may influence its biological activity and pharmacokinetic profile.

Properties

IUPAC Name

[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-15(16(22)19-7-2-3-8-19)25-17-18-14(10-20(11)17)12-5-4-6-13(9-12)21(23)24/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHJRGRHMMRHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of a thioamide with a suitable α-haloketone under reflux conditions in a polar solvent like ethanol or dioxane.

    Substitution Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the nitration and substitution steps using safer and more efficient reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidin-1-yl group, using various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder in hydrochloric acid.

    Substitution: Pyrrolidine with a halide precursor in a polar aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or the methyl group.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research has highlighted several promising biological activities associated with this compound:

  • Antimicrobial Activity : Similar compounds have shown the ability to inhibit bacterial cell wall synthesis, suggesting potential antimicrobial properties. Studies indicate that derivatives from the imidazo[2,1-b]thiazole family can disrupt bacterial growth, as evidenced by their activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The compound's structure allows it to interfere with microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. Related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer potential .
  • Neuroprotective Effects : Pyrrolidine derivatives are known for their neuroprotective properties, which may be relevant for developing treatments for neurodegenerative diseases.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Antimicrobial Evaluation : A study assessed the antibacterial properties of various thiazole derivatives, including those similar to (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone. Results showed significant inhibition against strains such as E. coli and Staphylococcus aureus, providing a foundation for further exploration in drug development .
  • Cancer Cell Line Studies : In vitro assays on different cancer cell lines demonstrated that compounds related to this compound exhibited cytotoxic effects superior to conventional chemotherapeutics like methotrexate. This highlights the potential for developing novel anticancer agents based on this scaffold .

Mechanism of Action

The mechanism of action of (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. In cancer cells, it may inhibit kinases or other proteins essential for cell division and survival, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Reference
(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone (C540-0341) C₂₀H₂₀N₄O₅S 428.47 3-Nitrophenyl, pyrrolidine Not reported
(4-Benzylpiperazin-1-yl)[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl]methanone (G677-0170) C₂₅H₂₆N₄O₂S 446.57 4-Methoxyphenyl, benzylpiperazine Not reported
(5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone (9cd) C₂₂H₂₀ClN₄O₃S₂ 487.06 4-Chlorophenyl, sulfonylpiperazine hCA II inhibitor (IC₅₀ = 18.2 nM)
Methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate (3) C₁₆H₁₆N₄S₃ 360.52 p-Tolyl, methyl hydrazinecarbodithioate Precursor for anti-proliferative agents

Key Observations :

  • Heterocyclic Moieties : Replacing pyrrolidine with sulfonylpiperazine (as in 9cd ) increases molecular weight and introduces sulfone-based polarity, which correlates with enhanced carbonic anhydrase II (hCA II) inhibition .
  • Biological Activity: While C540-0341 lacks reported activity data, analogs like 9cd demonstrate nanomolar IC₅₀ values against hCA II, suggesting structural flexibility for target modulation .
Pharmacological and Computational Comparisons
  • Anti-Proliferative Activity: Thiadiazole derivatives of imidazo[2,1-b]thiazoles (e.g., compounds 6a–j and 10–12) exhibit anti-proliferative effects against HepG2 cells (IC₅₀ = 2.1–8.7 μM) via Glypican-3 (GPC-3) protein inhibition .
  • Molecular Docking : Derivatives with bulkier substituents (e.g., benzylpiperazine in G677-0170 ) show lower predicted binding scores to GPC-3 than smaller analogs, suggesting that C540-0341 ’s pyrrolidine group may offer a balance between steric bulk and binding efficiency .
Physicochemical Properties
  • Lipophilicity : The LogP of C540-0341 is predicted to be ~3.2 (based on nitro and pyrrolidine contributions), higher than 9cd (LogP ~2.8) due to the latter’s sulfonyl group . This may influence blood-brain barrier permeability.
  • Solubility : The nitro group in C540-0341 could reduce aqueous solubility compared to methoxy or chloro analogs, necessitating formulation optimization for in vivo applications .

Biological Activity

The compound (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone is a member of the imidazo[2,1-b]thiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure and Properties

  • Molecular Formula : C13H12N4O3S
  • Molecular Weight : 304.33 g/mol
  • CAS Number : 1131580-31-8

The structural features of the compound include a thiazole ring fused with an imidazole moiety and a pyrrolidine group, which contribute to its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AA431 (epidermoid carcinoma)23.30 ± 0.35Inhibition of Bcl-2 protein
Compound BJurkat (T-cell leukemia)< 10Induction of apoptosis via mitochondrial pathway

The compound's activity is attributed to its ability to interact with key proteins involved in cell survival and proliferation, such as Bcl-2, leading to enhanced apoptosis in cancer cells .

2. Antimicrobial Activity

The imidazo[2,1-b]thiazole derivatives have also shown promising antimicrobial effects. The presence of the nitrophenyl group enhances the compound's ability to penetrate bacterial membranes and inhibit growth.

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings indicate that the compound could serve as a potential lead for developing new antibiotics .

3. Anticonvulsant Activity

In animal models, certain derivatives of imidazo[2,1-b]thiazoles have been evaluated for anticonvulsant properties. The mechanism involves modulation of neurotransmitter systems.

ModelDose (mg/kg)Efficacy (%)
Picrotoxin-induced seizures3080% protection

This suggests that similar compounds may provide therapeutic benefits in controlling seizures .

Case Studies

A notable study investigated the efficacy of a related imidazo[2,1-b]thiazole derivative in pancreatic cancer treatment. The compound was found to inhibit focal adhesion kinase (FAK), a protein implicated in cancer progression.

Findings :

  • Cell Lines Used : MesoII and STO cells.
  • Results : The compound exhibited IC50 values ranging from 0.59 to 2.81 μM, indicating potent antitumor activity and potential for combination therapy with gemcitabine .

Q & A

Q. What are the key synthetic steps and analytical methods for preparing (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone?

Methodological Answer: The synthesis typically involves:

Core formation : Cyclization to construct the imidazo[2,1-b]thiazole core. For analogous compounds, this step uses precursors like substituted thiazoles and imidazoles under reflux in ethanol or DMF .

Functionalization : Introduction of the 3-nitrophenyl group via electrophilic aromatic substitution or Suzuki coupling. Monitoring by TLC/HPLC ensures reaction completion .

Methanone coupling : Reaction of the core with pyrrolidine-1-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Q. Analytical Workflow :

  • NMR Spectroscopy : Assign peaks for pyrrolidine (δ 1.8–2.2 ppm for CH₂, δ 3.4–3.6 ppm for N–CH₂) and nitro groups (meta-substitution confirmed by aromatic splitting patterns) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtained): Resolve bond angles and stereochemistry .

Q. Table 1: Synthetic Methodologies for Analogous Heterocycles

StepConditions (Solvent, Catalyst)Yield (%)Reference
CyclizationEthanol, triethylamine, reflux65–75
Nitro-group additionHNO₃/H₂SO₄, 0–5°C60–70
Methanone couplingDCM, triethylamine, RT80–85

Q. How are spectroscopic techniques applied to resolve structural ambiguities in nitro-substituted heterocycles?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Nitro groups deshield adjacent protons, causing downfield shifts (e.g., aromatic protons near NO₂ at δ 8.2–8.5 ppm) .
    • Use DEPT-135 to distinguish CH₃ (3-methyl on imidazo-thiazole) from quaternary carbons .
  • IR Spectroscopy : Confirm NO₂ asymmetric stretching (~1520 cm⁻¹) and C=O (methanone at ~1680 cm⁻¹) .
  • High-Resolution MS : Rule out isobaric impurities (e.g., distinguishing C₁₅H₁₄N₄O₃S from C₁₅H₁₅N₃O₄S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in imidazo[2,1-b]thiazole core formation?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics vs. ethanol .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C, 30 min vs. 6 h conventional) .

Q. Data Contradiction Example :

  • reports 65–75% yield in ethanol, while achieves 80–85% in PEG-400 with heterogeneous catalysis. Resolution lies in solvent polarity and catalyst efficiency .

Q. What strategies address regioselectivity challenges during nitration of the imidazo-thiazole core?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer nitration to the 6-position .
  • Computational Modeling : DFT calculations predict electron density maps to identify reactive sites .
  • Experimental Validation : Compare HPLC retention times of isomers with reference standards .

Q. How can stability studies inform storage and handling protocols for this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C suggests room-temperature stability) .
  • Light Sensitivity : Conduct accelerated degradation under UV light (ICH Q1B guidelines) to assess nitro-group stability .
  • Hygroscopicity Testing : Store in desiccators with silica gel if moisture-sensitive .

Q. What in silico and in vitro methods predict biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Target enzymes like PI3Kα (PDB ID: 7JTO) to assess binding affinity of the pyrrolidine-methanone moiety .
  • Cytotoxicity Assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
  • ADME Profiling : LogP (via HPLC) and metabolic stability in liver microsomes .

Q. Table 2: Key Biological Parameters for Analogous Compounds

AssayResult (Analog)Reference
PI3Kα IC₅₀0.8 µM
HeLa Cell EC₅₀12.5 µM
Metabolic Half-life (HLM)>60 min

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